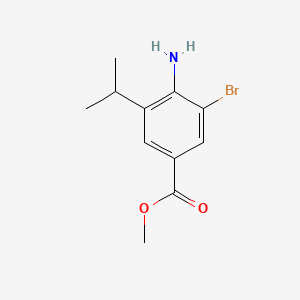
1-(1-Hydroxyethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods:
Hydration of Cyclohexene: One common method involves the hydration of cyclohexene in the presence of an acid catalyst such as phosphoric acid.
Hydrogenation of Phenol: Another method is the hydrogenation of phenol, which can be catalyzed by metals like palladium or nickel.
Oxidation of Cyclohexane: Cyclohexane can be oxidized in the presence of cobalt catalysts to produce cyclohexanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production often involves the large-scale hydration of cyclohexene or the hydrogenation of phenol due to the availability and cost-effectiveness of these starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Applications De Recherche Scientifique
1-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Comparaison Avec Des Composés Similaires
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of a hydroxyethyl group.
Cyclohexanol: Lacks the hydroxyethyl substitution, making it less reactive in certain reactions.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar industrial applications.
Propriétés
Numéro CAS |
1123-26-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
Clé InChI |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCCCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


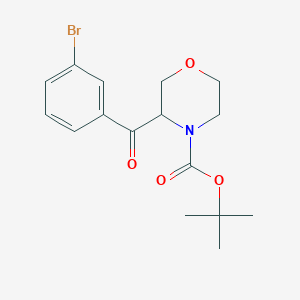
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
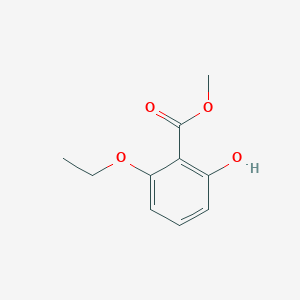
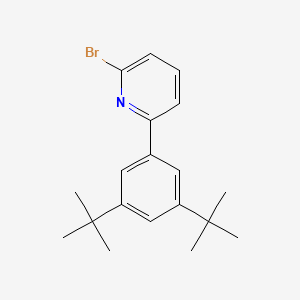


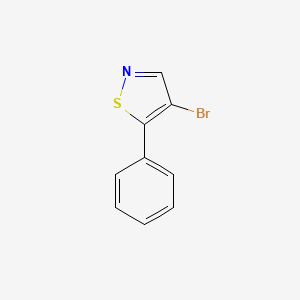
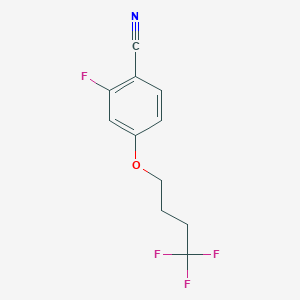
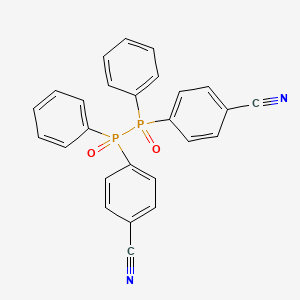
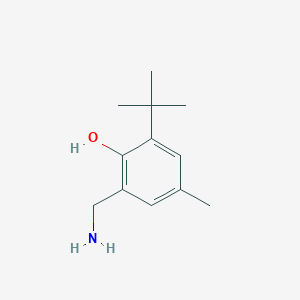
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
